5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl
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Overview
Description
5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Scientific Research Applications
5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: The compound is explored for its use as a fungicide or pesticide.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
Target of Action
The compound 5-(2-Methylphenyl)-4h-1,2,4-triazol-3-ylamine, HCl is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them important in the development of innovative drugs . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . For instance, they have been reported to inhibit the influenza A virus and Coxsackie B4 virus .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as lidocaine and prilocaine, have been studied .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. One common method involves the reaction of 2-methylphenylhydrazine with formic acid under reflux conditions to form the triazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring, potentially leading to amine derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylamine: Another triazole derivative with similar structural features.
5-Phenyl-4H-1,2,4-triazol-3-ylamine: A simpler triazole derivative without the methylphenyl group.
Uniqueness
5-(2-Methylphenyl)-4H-1,2,4-triazol-3-ylamine, hydrochloride is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHZTQFZVFLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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